2-(3-Bromo-phenyl)-6-methyl-chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11BrO2 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-methylchromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9H,1H3 |
InChI Key |
NGKYRJKVRCEDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Bromo Phenyl 6 Methyl Chromen 4 One and Analogues
Retrosynthetic Strategies for the 2-(3-Bromo-phenyl)-6-methyl-chromen-4-one Framework
Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available starting materials. The primary disconnection points in the chromen-4-one skeleton are typically the C2-C3 and O1-C2 bonds, or the bond between the phenyl ring and the C2 position.
A common and effective retrosynthetic approach involves the disconnection of the chromone (B188151) ring, leading back to a 1,3-dicarbonyl compound, specifically a 1-(2-hydroxy-5-methylphenyl)-3-(3-bromophenyl)propan-1,3-dione. This intermediate can be further simplified by cleaving a C-C bond to reveal a substituted acetophenone and a benzoic acid derivative. This strategy is the basis for the Baker-Venkataraman rearrangement, a well-established method for flavone (B191248) synthesis.
Alternatively, a more direct disconnection across the C2-C3 bond and the bond connecting the phenyl group to C2 suggests a convergent approach. This pathway often starts with a substituted phenol (B47542) and a β-ketoester, which can be cyclized under acidic conditions, as seen in the Pechmann condensation. Another variation involves the reaction of an o-hydroxyacetophenone with a substituted benzaldehyde (B42025) to form a chalcone (B49325), which then undergoes oxidative cyclization.
These retrosynthetic pathways highlight the key intermediates and the corresponding synthetic reactions that can be employed to construct the target molecule. The choice of a specific route often depends on the availability of starting materials, desired yield, and the need for regiochemical control.
Foundational Synthetic Routes to the Chromen-4-one Core
The construction of the fundamental chromen-4-one structure is a critical step in the synthesis of this compound. Several classical and modern synthetic methods have been developed for this purpose, each with its own advantages and limitations.
Intramolecular Cyclization of Chalcones
The intramolecular cyclization of a chalcone (1,3-diaryl-2-propen-1-one) is one of the most widely used methods for the synthesis of flavones (2-phenyl-chromen-4-ones). For the synthesis of the target molecule, the required precursor is 1-(2-hydroxy-5-methylphenyl)-3-(3-bromophenyl)prop-2-en-1-one. This chalcone can be synthesized via a Claisen-Schmidt condensation between 2'-hydroxy-5'-methylacetophenone (B74881) and 3-bromobenzaldehyde (B42254) in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide.
Once the chalcone is obtained, it undergoes an oxidative cyclization to form the chromen-4-one ring. A common reagent for this transformation is iodine in dimethyl sulfoxide (DMSO). This system not only facilitates the cyclization but also acts as an oxidizing agent to form the double bond between C2 and C3 of the chromone ring. The reaction proceeds through an initial Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone, followed by oxidation.
| Starting Material 1 | Starting Material 2 | Base/Catalyst | Intermediate | Cyclization/Oxidation Reagent | Final Product |
| 2'-Hydroxy-5'-methylacetophenone | 3-Bromobenzaldehyde | NaOH or KOH | 1-(2-hydroxy-5-methylphenyl)-3-(3-bromophenyl)prop-2-en-1-one | I2/DMSO | This compound |
Annulation Reactions via Pechmann, Auwers, and Kostanecki-Robinson Approaches
Several named reactions provide powerful tools for the annulation of the chromen-4-one ring onto a phenolic substrate.
The Pechmann condensation typically involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of the target compound, p-cresol would be reacted with ethyl 3-bromobenzoylacetate. The acidic conditions, often using sulfuric acid or a Lewis acid, promote the initial transesterification followed by an intramolecular Friedel-Crafts acylation to form the chromone ring.
The Auwers synthesis is a method for the formation of flavonols, but it can be adapted for flavone synthesis. The process begins with an acid-catalyzed aldol (B89426) condensation of a benzaldehyde with a 2-hydroxyacetophenone to form an o-hydroxychalcone. wikipedia.org In the context of the target molecule, this would involve the reaction of 3-bromobenzaldehyde with 2'-hydroxy-5'-methylacetophenone. The resulting chalcone is then subjected to bromination and subsequent rearrangement with potassium hydroxide to yield the flavone. wikipedia.org
The Kostanecki-Robinson reaction is a method for synthesizing chromones and flavones from o-hydroxyaryl ketones. To obtain this compound, 2'-hydroxy-5'-methylacetophenone would be acylated with 3-bromobenzoic anhydride (B1165640) in the presence of the corresponding sodium salt (sodium 3-bromobenzoate). The reaction proceeds through O-acylation, followed by an intramolecular aldol condensation and dehydration to form the chromone ring.
| Reaction Name | Phenolic Component | Carbonyl Component | Key Reagents |
| Pechmann Condensation | p-Cresol | Ethyl 3-bromobenzoylacetate | Acid catalyst (e.g., H2SO4) |
| Auwers Synthesis | 2'-Hydroxy-5'-methylacetophenone | 3-Bromobenzaldehyde | Acid (aldol), Br2, KOH |
| Kostanecki-Robinson Reaction | 2'-Hydroxy-5'-methylacetophenone | 3-Bromobenzoic anhydride | Sodium 3-bromobenzoate |
Regioselective Functionalization Techniques for Targeted Synthesis of Halogenated and Alkylated Chromen-4-ones
The precise introduction of halogen and alkyl substituents onto the chromen-4-one framework is crucial for the synthesis of the target molecule. This requires the use of regioselective functionalization techniques that can differentiate between the various positions on both the chromone scaffold and the 2-phenyl ring.
Selective Bromination at the Phenyl Moiety
To introduce a bromine atom at the 3-position of the 2-phenyl ring, two main strategies can be employed: either starting with a pre-brominated building block or performing a regioselective bromination on a pre-formed 2-phenyl-6-methyl-chromen-4-one.
The first approach, as discussed in the previous sections, involves using 3-bromobenzaldehyde or a derivative of 3-bromobenzoic acid as a starting material. This ensures the bromine atom is in the correct position from the outset.
Alternatively, direct bromination of 2-phenyl-6-methyl-chromen-4-one can be achieved. However, controlling the regioselectivity can be challenging as both the chromone ring and the 2-phenyl ring are susceptible to electrophilic attack. To achieve selective bromination at the 3'-position, directing group strategies or specific brominating agents may be necessary. For instance, the presence of an activating group on the 2-phenyl ring can direct bromination. In the absence of such groups, a mixture of products is likely. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for aromatic bromination. The reaction conditions, such as solvent polarity and temperature, can influence the regioselectivity of the bromination.
Methylation at the Chromenone Scaffold
Similar to bromination, the methyl group at the 6-position of the chromone ring can be introduced either by starting with a methylated precursor or by direct methylation of the chromen-4-one scaffold.
The most straightforward approach is to begin the synthesis with a starting material that already contains the methyl group at the desired position, such as p-cresol or 2'-hydroxy-5'-methylacetophenone. This ensures the regiochemistry of the methylation is controlled from the beginning of the synthetic sequence.
Sustainable and Catalytic Approaches in Chromen-4-one Synthesis
The synthesis of the 4H-chromen-4-one scaffold, a core structure in many biologically active compounds, has evolved significantly, moving towards more sustainable and efficient catalytic methods. ipb.ptscispace.com These modern approaches aim to reduce environmental impact by utilizing greener solvents, minimizing waste, and employing catalysts that can operate under mild conditions with high atom economy. researchgate.netrsc.org
Visible-light-promoted methodologies represent a significant advancement, using light as an abundant and non-toxic energy source to drive chemical transformations. researchgate.net Photocatalysis has emerged as a powerful tool in organic synthesis, offering innovative and sustainable strategies for constructing complex molecules like chromen-4-ones. researchgate.netrsc.org For instance, the development of nanocatalysts that are activated by green LED light under solventless conditions highlights the progress in this area. rsc.org
Transition-metal catalysis is another cornerstone of modern chromen-4-one synthesis. Palladium-catalyzed reactions, in particular, have been extensively developed. Methods such as the palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes provide an efficient route to diversely functionalized flavonoids. researchgate.net Other notable palladium-catalyzed approaches include ligand-free cyclocarbonylation reactions of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure, which proceed in very good yields. organic-chemistry.org
Rhodium(III)-catalyzed C–H activation has also been successfully applied. This one-pot strategy involves the reaction of salicylaldehydes with sulfoxonium ylides, demonstrating good functional group tolerance and yielding flavones in moderate-to-good yields. researchgate.net Nickel-catalyzed carbonylative Sonogashira annulation reactions of 2-iodophenols with terminal alkynes offer another efficient route. scispace.com
Beyond transition metals, organocatalysis and the use of benign reagents are gaining traction. One-flask methods using complexes like 2,4,6-trichloro-1,3,5-triazine/dimethylformamide allow for the synthesis of chromones from readily available starting materials. researchgate.net Additionally, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, leading to the formation of 4H-chromene-4-ones in short reaction times and high purity. organic-chemistry.org
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium Complexes (e.g., Pd(PPh3)4/Xphos) | Intramolecular Acylation | Efficient for synthesizing diversely functionalized flavonoids. | researchgate.net |
| Rhodium(III) Complexes | C–H Activation/Cyclization | One-pot strategy with good functional group tolerance. | researchgate.net |
| WO3/ZnO@NH2-EY Nanocatalyst | Photocatalysis | Uses green LED light; solventless conditions; recyclable catalyst. | rsc.org |
| Palladium-NHC catalyst with Mo(CO)6 | Carbonylative Sonogashira Annulation | One-pot synthesis using a solid CO source. | scispace.com |
| Microwave Irradiation with T3P® | Cyclization of Enamino Ketones | Short reaction times and high purity of products. | organic-chemistry.org |
Methodological Aspects of Structural Characterization of Chromen-4-one Derivatives
The definitive identification and structural elucidation of chromen-4-one derivatives, including this compound, rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.
¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms. For a compound like this compound, specific signals would be expected for the aromatic protons on both the chromenone core and the bromo-phenyl ring, as well as a characteristic singlet for the methyl group protons. The chemical shifts (δ) and coupling constants (J) are diagnostic for the substitution pattern. mdpi.commdpi.com For example, protons on the chromen-4-one A-ring typically appear in the δ 7.0-8.2 ppm range. mdpi.com
¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon (C=O) of the chromen-4-one ring, which typically appears far downfield (δ > 175 ppm). mdpi.comnih.gov The signals for the brominated carbon and other aromatic carbons provide further structural confirmation.
Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. mdpi.comnih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For chromen-4-one derivatives, a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration is typically observed in the region of 1600–1660 cm⁻¹. mdpi.com Other characteristic bands for C=C aromatic stretching and C-O ether linkages would also be present.
X-ray Crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can confirm the planar structure of the chromenone system, the dihedral angle between the phenyl ring and the chromenone core, and all bond lengths and angles. researchgate.netnih.gov For instance, analysis of related brominated chromanone structures has revealed detailed conformational and supramolecular features. researchgate.net
| Technique | Feature | Typical Value / Observation |
|---|---|---|
| NMR | ¹H Chemical Shift (δ) | Aromatic Protons: 7.0-8.5 ppm; H-3: ~6.8 ppm; Methyl Protons: ~2.4 ppm |
| ¹³C Chemical Shift (δ) | C=O (C4): >175 ppm; Aromatic/Vinylic Carbons: 100-165 ppm; Methyl Carbon: ~20 ppm | |
| Key Correlations | HMBC/HSQC experiments confirm C-H connectivity. | |
| MS | Molecular Ion Peak [M]⁺ | Corresponds to the exact molecular weight; characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) is observed. |
| IR | Carbonyl (C=O) Stretch (ν) | Strong absorption band around 1600–1660 cm⁻¹. |
| X-ray | Structural Data | Provides precise bond lengths, bond angles, and crystal packing information. |
Pharmacological and Biological Spectrum of 2 3 Bromo Phenyl 6 Methyl Chromen 4 One and Chromen 4 One Derivatives
Enzymatic Inhibition Profiles
The chromen-4-one scaffold has been extensively studied as a platform for developing potent and selective enzyme inhibitors. These investigations have revealed significant modulatory effects on various enzymes, highlighting the therapeutic potential of this chemical class.
Modulatory Effects on β-Glucuronidase Activity
Chromen-4-one derivatives have emerged as significant inhibitors of β-glucuronidase. nih.govnih.gov This enzyme, particularly bacterial β-glucuronidase found in the human colon, plays a role in the metabolism of xenobiotics and has been implicated as a mediator of colon cancer. nih.gov Studies have shown that populations at high risk for colorectal cancer often exhibit elevated levels of fecal β-glucuronidase activity. nih.gov
A series of synthesized chromen-4-one substituted oxadiazole analogs demonstrated potent inhibitory activity against β-glucuronidase, with IC₅₀ values ranging from 0.8 ± 0.1 µM to 42.3 ± 0.8 µM. nih.govnih.govresearchgate.net This inhibitory potential was found to be significantly greater than that of the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC₅₀ value of 48.1 ± 1.2 μM. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicated that derivatives featuring fluoro substitutions were among the most potent in the series. nih.gov
Table 1: β-Glucuronidase Inhibitory Activity of Chromen-4-one Derivatives
| Compound Type | IC₅₀ Range (µM) | Standard Inhibitor (IC₅₀ µM) |
|---|
This table summarizes the inhibitory concentration (IC₅₀) values for a series of chromen-4-one derivatives against β-glucuronidase.
Inhibition of Sirtuin (Sirt2) Enzymes
Derivatives of chromen-4-one and the related chroman-4-one have been identified as novel selective inhibitors of Sirtuin 2 (SIRT2), a class of enzymes implicated in aging-related conditions, including neurodegenerative diseases. acs.orgnih.govnih.gov SIRT2 is a deacetylase that is highly expressed in the brain. nih.gov
Research has shown that the inhibitory potency of these compounds is influenced by the substitution pattern on the chromone (B188151) core. acs.orgnih.gov The most effective inhibitors typically feature substitutions at the 2-, 6-, and 8-positions. acs.orgnih.govnih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, are favorable for high potency. acs.orgnih.gov One of the most potent compounds identified is 6,8-dibromo-2-pentylchroman-4-one, which exhibits an IC₅₀ of 1.5 μM for SIRT2. acs.orgnih.gov These inhibitors demonstrate high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.orgnih.gov
Table 2: SIRT2 Inhibition by Chroman-4-one/Chromone Derivatives
| Compound | Substitutions | SIRT2 IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 acs.orgnih.gov | High selectivity over SIRT1 and SIRT3 acs.orgnih.gov |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl | 1.5 researchgate.net | Selective for SIRT2 researchgate.net |
This table presents the half-maximal inhibitory concentration (IC₅₀) of select chromen-4-one derivatives against SIRT2.
Telomerase Inhibition via Dyskerin Regulation
Certain chromen-4-one derivatives have been discovered to function as telomerase inhibitors by modulating the expression of dyskerin. nih.govnih.gov Dyskerin is a crucial nucleolus RNA-binding protein that associates with the TERC domain of the telomerase holoenzyme and is essential for its stability and activity. nih.govresearchgate.netnih.gov Over-expression of dyskerin has been linked to various tumors, making it a viable target for anticancer therapies. nih.gov
A notable example is the compound 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, which has demonstrated potent telomerase inhibitory activity. nih.govnih.govresearchgate.net Further investigation confirmed that this compound's mechanism of action involves the downregulation of dyskerin expression. nih.govnih.gov This inhibition of telomerase activity through dyskerin regulation presents a promising avenue for the development of novel anticancer agents. nih.gov
G Protein-Coupled Receptor (GPCR) Ligand Efficacy and Potency Investigations
The chromen-4-one scaffold has proven to be a versatile framework for developing ligands targeting G protein-coupled receptors (GPCRs), particularly orphan GPCRs whose endogenous ligands are not yet fully confirmed. uni-bonn.de
Interaction with GPR55 and Other Orphan GPCRs
The lipid-activated orphan GPCR, GPR55, has been identified as a potential drug target for a range of chronic conditions, including inflammation, neurodegeneration, neuropathic pain, and cancer. acs.orgresearchgate.net A series of chromen-4-one-2-carboxylic acid derivatives has been synthesized and evaluated for their efficacy as GPR55 ligands. acs.org
These investigations have yielded compounds with a tunable pharmacological profile, ranging from full agonists to antagonists. acs.org The efficacy is highly dependent on the substitution patterns. For instance, the polarity of the keto function at the 4-position of the chromen-4-one core appears to be critical for GPR55 binding and activation, likely acting as a hydrogen bond acceptor. acs.org
Key findings from these studies include the identification of potent agonists and antagonists. For example, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (PSB-18251) is a highly efficacious agonist with an EC₅₀ of 0.196 μM, while 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid (PSB-18270) acts as an antagonist with an IC₅₀ of 3.96 μM. researchgate.net These ligands generally show high selectivity for GPR55 over related orphan GPCRs such as GPR18 and GPR35. acs.orgresearchgate.net
Table 3: Activity of Chromen-4-one Derivatives at GPR55
| Compound | Type | Potency (µM) |
|---|---|---|
| 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (74, PSB-18251) | Agonist | EC₅₀ = 0.196 researchgate.net |
| 6-Chloro-8-(3-(heptyloxy)-benzamido)-4-oxo-4H-chromene-2-carboxylic acid (76, PSB-18337) | Agonist | EC₅₀ = 0.0400 researchgate.net |
| 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid (65, PSB-18270) | Antagonist | IC₅₀ = 3.96 researchgate.net |
This table details the efficacy and potency of selected chromen-4-one derivatives as ligands for the GPR55 receptor.
Anti-Parasitic Research Applications
The chromen-4-one scaffold and its derivatives, particularly chroman-4-ones, have been investigated for their potential as anti-parasitic agents. nih.govnih.gov This research is driven by the urgent need for new drugs to combat parasitic diseases, many of which are caused by protozoa like Trypanosoma and Leishmania. nih.govnih.gov
One key target in this area is pteridine (B1203161) reductase 1 (PTR1), an enzyme found in Leishmania and Trypanosoma brucei parasites but absent in their human hosts, making it an attractive target for selective drug design. nih.gov Flavonoids, a class of compounds that includes the chromen-4-one structure, have been identified as inhibitors of PTR1. nih.govnih.gov
Studies on chroman-4-one analogues of known chromen-4-one derivatives have demonstrated their efficacy against both the PTR1 enzyme and the parasites themselves, including Trypanosoma brucei and Leishmania infantum. nih.govnih.gov The binding modes of these compounds to the enzyme have been analyzed through crystallographic studies, providing a structural basis for their inhibitory activity and a foundation for future structure-based drug design to develop more potent anti-trypanosomatidic agents. nih.govnih.gov
Efficacy against Trypanosoma brucei and Related Pathogens
The chromen-4-one scaffold has been identified as a promising framework for the development of novel agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). Research into chromane-type compounds and acetophenones has highlighted the potential of these structures as trypanocides. nih.gov Although direct studies on 2-(3-bromo-phenyl)-6-methyl-chromen-4-one are not available, the trypanocidal activity of other chromen-4-one derivatives suggests that this compound may also exhibit efficacy.
The introduction of an isoprenyl group in certain chromen-4-one derivatives has been shown to play a significant role in modulating the polarity of the molecule, which can influence its biological activity. nih.gov For instance, studies on polyhydroxy-substituted acetophenones compared to their isoprenylated counterparts revealed that the latter showed enhanced trypanocidal activity. nih.gov This suggests that substitutions on the chromen-4-one core can significantly impact its effectiveness against T. brucei.
The synthesis and evaluation of various chromane-type compounds have demonstrated that modifications to the core structure are crucial for their trypanocidal potential. While some compounds showed high cytotoxic activity, others exhibited promising activity against resistant strains of T. cruzi, a related parasite. nih.gov This indicates that a delicate balance between efficacy and toxicity is a key consideration in the development of chromen-4-one-based trypanocidal agents.
Trypanocidal Activity of Selected Chromen-4-one Analogs
| Compound Series | Key Structural Feature | Observed Trypanocidal Activity | Reference |
|---|---|---|---|
| Hydroxy-substituted and isoprenylated acetophenones | Presence of isoprenyl group | Good trypanocidal activity, with the isoprenyl group playing a role in modulating polarity. | nih.gov |
| Polyhydroxy-substituted acetophenones | Multiple hydroxyl groups | Lower activity compared to isoprenylated counterparts. | nih.gov |
Immunomodulatory and Anti-inflammatory Mechanisms
The anti-inflammatory properties of chromone derivatives are well-documented. nih.govjmpas.commdpi.com These compounds have been shown to modulate inflammatory pathways, making them interesting candidates for the development of new anti-inflammatory drugs.
Recent studies on 2-phenyl-4H-chromen-4-one derivatives have shed light on their mechanisms of anti-inflammatory action, particularly their interaction with the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govtandfonline.comresearchgate.net This pathway is a major inducer of the immune response and, when stimulated by lipopolysaccharides (LPS), leads to the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govtandfonline.comresearchgate.net
One study demonstrated that a specific 2-phenyl-4H-chromen-4-one derivative could significantly suppress the release of these pro-inflammatory cytokines in a dose-dependent manner. nih.govtandfonline.comresearchgate.net The compound was found to downregulate the expression of TLR4 and its downstream signaling protein, MyD88, in LPS-stimulated RAW264.7 cells. nih.gov This inhibition of the TLR4/MAPK pathway suggests a potent anti-inflammatory effect at the molecular level. nih.gov Furthermore, in vivo studies using a mouse model of LPS-induced inflammatory disease confirmed that this derivative could significantly reduce serum levels of IL-6 and TNF-α. nih.gov
Given that this compound shares the core 2-phenyl-chromen-4-one structure, it is plausible that it could exert similar anti-inflammatory effects by modulating the TLR4/MAPK signaling pathway. The presence of a bromine atom on the phenyl ring and a methyl group on the chromene core would influence its potency and specificity, a common theme in the structure-activity relationships of this compound class. mdpi.com
Anti-inflammatory Effects of a 2-Phenyl-4H-chromen-4-one Derivative
| Biological Target/Marker | Effect of Compound | Signaling Pathway | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Inhibited | TLR4/MAPK | nih.govtandfonline.comresearchgate.net |
| Interleukin-6 (IL-6) Production | Inhibited | ||
| Tumor Necrosis Factor-alpha (TNF-α) Production | Inhibited | ||
| TLR4 and MyD88 Expression | Downregulated |
Other Prospective Biological Targets and Therapeutic Avenues (e.g., anticancer potential)
The chromen-4-one scaffold has been extensively investigated for its anticancer properties. nih.gov Derivatives of this structure have shown cytotoxic activity against various cancer cell lines, indicating their potential as a basis for the development of new anticancer agents.
Studies on acetoxycoumarin derivatives, which share a similar benzopyranone core with chromen-4-ones, have demonstrated that substitutions on this core are critical for their cytotoxic activity. For instance, a study evaluating a series of these compounds against A549 human lung cancer and CRL 1548 rat liver cancer cell lines found that their efficacy varied significantly based on the nature and position of the substituents. iiarjournals.orgnih.gov One derivative, 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (B1210297), showed limited cytotoxicity, while another, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, exhibited the highest cytotoxic activity among the tested compounds. iiarjournals.orgnih.gov This highlights the nuanced structure-activity relationships within this class of compounds.
The presence of a bromine atom, as in this compound, has been shown in other heterocyclic compounds to influence biological activity. For example, studies on brominated indoles have indicated that the position of the bromine substituent can significantly affect their anti-inflammatory and anticancer properties. mdpi.com In some cases, bromination at specific positions enhanced the desired biological effect. mdpi.com
Considering the known anticancer activity of the chromen-4-one scaffold and the influence of halogen substitutions on biological activity, it is conceivable that this compound could possess anticancer potential. Further research would be necessary to determine its specific cytotoxic profile and mechanism of action against various cancer cell lines.
Cytotoxic Activity of Selected Acetoxycoumarin Derivatives
| Compound | A549 Lung Cancer LD50 (μM) | CRL 1548 Liver Cancer LD50 (μM) | Reference |
|---|---|---|---|
| 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | >100 | Not Tested | iiarjournals.orgnih.gov |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | 48.1 | 45.1 | iiarjournals.orgnih.gov |
Computational Chemistry and Molecular Modeling in the Design and Analysis of Chromen 4 One Compounds
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For chromen-4-one derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.
A representative molecular docking study on a series of chromone (B188151) derivatives targeting a specific enzyme might yield data similar to that presented in Table 1. This table illustrates the predicted binding affinities (in kcal/mol) and key interacting residues for a set of hypothetical chromen-4-one analogs, highlighting the potential role of different substituents in modulating protein binding.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Analog A (Unsubstituted) | -7.5 | Phe34, Leu89, Val121 | Hydrophobic |
| Analog B (6-Methyl) | -8.2 | Phe34, Leu89, Val121, Ala122 | Hydrophobic |
| Analog C (3'-Bromo) | -8.8 | Phe34, Leu89, Arg92, Tyr150 | Hydrophobic, Halogen Bond, Pi-Cation |
| 2-(3-Bromo-phenyl)-6-methyl-chromen-4-one (Hypothetical) | -9.5 | Phe34, Leu89, Arg92, Ala122, Tyr150 | Hydrophobic, Halogen Bond, Pi-Cation |
Molecular Dynamics Simulations to Explore Binding Conformations and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding pose predicted by molecular docking and to explore the conformational changes that may occur upon ligand binding. researchgate.net These simulations, typically run over nanoseconds, offer a more realistic representation of the biological environment. researchgate.net
For chromen-4-one scaffolds, MD simulations have been used to validate docking results and to understand the dynamic behavior of the ligand in the active site of a protein. researchgate.net A study on hydrazono-methyl-4H-chromen-4-one derivatives, for example, utilized 100 ns MD simulations to confirm the stability of the ligand-protein interactions. researchgate.net Analysis of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) can reveal the stability and conformational integrity of the complex over time. researchgate.net For this compound, MD simulations would be crucial to confirm that the interactions predicted by docking, including the key halogen bond from the bromine atom, are maintained throughout the simulation, indicating a stable binding mode.
Virtual Screening and De Novo Design of Novel Chromen-4-one Scaffolds
Virtual screening is a powerful computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based, searching for molecules with similar properties to known actives, or structure-based, docking a library of compounds into the target's binding site. Virtual screening of flavonoid libraries, which include the chromen-4-one core, has been successful in identifying potential inhibitors for various diseases. nih.govpeerj.com For instance, a comprehensive virtual screening of thousands of flavonoids has been performed to identify inhibitors of the SARS-CoV-2 main protease. nih.gov
De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. nih.gov This approach can be used to design new chromen-4-one scaffolds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov By combining fragments of known binders or by using generative models, novel derivatives of this compound with potentially enhanced activity could be designed and prioritized for synthesis. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes
The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thus reducing the attrition rate in later stages.
A variety of computational tools and web servers are available to predict a wide range of ADME properties, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For this compound, these predictions are vital to assess its potential as an orally administered drug. The presence of the bromo and methyl groups will influence its lipophilicity, a key determinant of many ADME properties.
Table 2 provides a hypothetical in silico ADME profile for this compound, based on general trends observed for similar compounds.
| ADME Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight (g/mol) | 315.15 | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol-Water Partition Coefficient) | 3.8 | Good lipophilicity for membrane permeability |
| Human Intestinal Absorption (%) | > 90% | High probability of good oral absorption |
| Blood-Brain Barrier (BBB) Penetration | Low | Likely to have limited central nervous system effects |
| CYP450 2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |
Advanced Experimental Methodologies for Chromen 4 One Research
High-Throughput Screening (HTS) Platforms for Activity Profiling
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological or biochemical activity. In the context of chromen-4-one research, HTS platforms are pivotal for identifying initial "hit" compounds that can be further optimized.
A variety of HTS assays are utilized to profile the activity of chromen-4-one derivatives. For instance, in the pursuit of anticancer agents, cell-based assays are commonly employed. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds. nih.gov In this assay, viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured. nih.gov This allows for the determination of the IC50 value, the concentration at which a compound inhibits cell growth by 50%. nih.gov For example, a series of trimethoxyphenyl-4H-chromen derivatives were evaluated for their anticancer activity against various human tumor cell lines, including Hela, SMMC-7721, SGC-7901, U87, and HepG2, using the MTT assay. nih.gov
Another widely used method is the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells. nih.gov This assay has been used to determine the cytotoxicity of chroman-4-one derivatives against cell lines like A549 (human lung carcinoma) and WI-38 (human lung fibroblast). nih.gov
For screening against specific molecular targets, fluorescence-based assays are highly effective. For example, the inhibitory activity of chroman-4-one derivatives against SIRT2, a type of sirtuin enzyme, was evaluated using a fluorescence-based assay. acs.org This assay allows for the determination of the percentage of inhibition and the IC50 values for potent inhibitors. acs.org
In the investigation of antiparasitic agents, HTS assays are adapted to the specific pathogens. For instance, the efficacy of chroman-4-one derivatives against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, has been assessed using a resazurin-based assay. nih.gov Similarly, high-content automated imaging systems like the Operetta are used to quantify the infectivity of Leishmania parasites in macrophages treated with test compounds. nih.gov
The table below summarizes some HTS assays used in the study of chromen-4-one derivatives.
| Assay Type | Principle | Application Example | Cell Lines/Targets | Reference |
| MTT Assay | Colorimetric assay measuring metabolic activity via reduction of MTT to formazan. | Screening of trimethoxyphenyl-4H-chromen derivatives for anticancer activity. | Hela, SMMC-7721, SGC-7901, U87, HepG2 | nih.gov |
| CellTiter-Glo Assay | Luminescent assay quantifying ATP to determine cell viability. | Cytotoxicity profiling of chroman-4-one derivatives. | A549, WI-38 | nih.gov |
| Fluorescence-Based Inhibition Assay | Measures the change in fluorescence upon enzyme inhibition. | Evaluation of chroman-4-one derivatives as SIRT2 inhibitors. | SIRT2 enzyme | acs.org |
| Resazurin-Based Assay | Colorimetric assay where resazurin (B115843) is reduced to the fluorescent resorufin (B1680543) by viable cells. | Efficacy testing of compounds against Trypanosoma brucei. | T. brucei | nih.gov |
| High-Content Imaging | Automated microscopy and image analysis to quantify cellular phenotypes. | Quantifying Leishmania infection in macrophages. | THP-1 macrophages, L. infantum | nih.gov |
Biophysical Characterization Techniques for Target Engagement
Confirming that a "hit" compound from a screening campaign directly interacts with its intended biological target is a critical step in drug development. Biophysical characterization techniques provide direct evidence of this target engagement and can elucidate the thermodynamics and kinetics of the binding interaction. nih.gov
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment. nih.gov This technique is based on the principle that the binding of a ligand to a protein increases its thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated. The soluble fraction of the target protein at different temperatures is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting temperature of the protein in the presence of the compound indicates direct binding. nih.gov This method is invaluable as it assesses target engagement in a more physiologically relevant context than cell-free assays. nih.gov
Differential Scanning Fluorimetry (DSF) , also known as Thermal Shift Assay, is a high-throughput biophysical technique used to identify ligands that bind to a purified protein. nih.gov It measures the thermal stability of a protein by monitoring changes in the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating. A ligand that binds and stabilizes the protein will cause an increase in its melting temperature (Tm). This technique is widely used in the early stages of drug discovery to screen compound libraries and to characterize the binding of hits. nih.gov
X-ray crystallography provides high-resolution structural information about how a compound binds to its target protein. This technique has been instrumental in understanding the interactions of chroman-4-one derivatives with their targets. For example, the crystal structure of Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1) in complex with a chroman-4-one inhibitor has been solved, revealing the precise binding mode and informing further structure-based drug design. nih.gov
The following table outlines key biophysical techniques used in chromen-4-one research.
| Technique | Principle | Application Example | Information Gained | Reference |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells. | Validating target engagement of drug candidates in intact cells. | Confirmation of target binding in a cellular context. | nih.gov |
| Differential Scanning Fluorimetry (DSF) | Measures the change in thermal denaturation temperature of a protein upon ligand binding. | Screening for ligands that bind to a purified target protein. | Ligand binding and protein stabilization. | nih.gov |
| X-ray Crystallography | Diffraction of X-rays by a crystalline protein-ligand complex to determine its 3D structure. | Determining the binding mode of a chroman-4-one inhibitor to TbPTR1. | High-resolution structural details of the binding interaction. | nih.gov |
Cellular and Biochemical Assay Development for Specific Biological Endpoints
Following the identification and validation of active chromen-4-one compounds, specific cellular and biochemical assays are developed to probe their effects on particular biological pathways and endpoints. These assays are crucial for understanding the mechanism of action and for optimizing the lead compounds.
For compounds targeting G protein-coupled receptors (GPCRs), β-arrestin recruitment assays are commonly used. These assays measure the recruitment of β-arrestin proteins to the activated GPCR, a key step in receptor desensitization and signaling. For instance, the pharmacological profile of chromen-4-one derivatives as ligands for the lipid-activated GPCR GPR55 has been investigated using β-arrestin recruitment assays based on enzyme complementation. acs.org
To investigate the effects of chromen-4-one derivatives on the cell cycle, flow cytometry with propidium (B1200493) iodide staining is a standard technique. acs.org This method allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M), revealing if a compound induces cell cycle arrest.
In the context of cancer research, assays that measure the induction of apoptosis , or programmed cell death, are essential. These can include assays for caspase activation or the detection of changes in the mitochondrial membrane potential, for example, using the JC-1 dye. nih.gov
For anti-inflammatory research, the effects of compounds on the production of inflammatory mediators are assessed. For example, the ability of 2-phenyl-4H-chromen-4-one derivatives to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells can be quantified using specific ELISA kits or other immunoassays. nih.gov
The table below provides examples of specific cellular and biochemical assays.
| Assay | Biological Endpoint | Application Example | Measurement | Reference |
| β-Arrestin Recruitment Assay | GPCR activation and signaling | Characterization of chromen-4-one derivatives as GPR55 ligands. | Enzyme complementation signal upon β-arrestin recruitment. | acs.org |
| Cell Cycle Analysis | Cell proliferation and division | Investigating the effect of chroman-4-one derivatives on cancer cell cycle progression. | DNA content analysis by flow cytometry after propidium iodide staining. | acs.org |
| Apoptosis Assays | Programmed cell death | Assessing the ability of chromen-4-one derivatives to induce apoptosis in cancer cells. | Caspase activity, mitochondrial membrane potential (JC-1). | nih.gov |
| Anti-inflammatory Assays | Inflammatory response | Evaluating the anti-inflammatory effects of 2-phenyl-4H-chromen-4-one derivatives. | Quantification of NO, IL-6, and TNF-α levels. | nih.gov |
Future Directions and Research Challenges for 2 3 Bromo Phenyl 6 Methyl Chromen 4 One and the Chromen 4 One Class
Innovations in Synthetic Methodologies and Chemical Diversification
The exploration of the full therapeutic potential of the chromen-4-one class, including derivatives like 2-(3-Bromo-phenyl)-6-methyl-chromen-4-one, is heavily reliant on the development of innovative and efficient synthetic methodologies. Future research will likely focus on greener, more atom-economical, and diversity-oriented synthetic routes.
Key areas for innovation include:
Catalytic Systems: The development of novel catalysts, including metal-based and organocatalysts, is crucial for enabling previously challenging transformations on the chromen-4-one core. This could lead to more efficient and selective syntheses.
Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of chromen-4-one libraries.
Photoredox Catalysis: Light-mediated reactions are emerging as powerful tools for forging complex molecular architectures under mild conditions, opening new avenues for the functionalization of the chromen-4-one scaffold.
The diversification of the chromen-4-one library is paramount for establishing robust structure-activity relationships (SAR). The introduction of a bromine atom at the 3-position of the phenyl ring and a methyl group at the 6-position of the chromen-4-one core in this compound are examples of such diversification. Future efforts will aim to systematically explore the impact of various substituents at different positions of the chromen-4-one skeleton.
Table 1: Emerging Synthetic Strategies for Chromen-4-one Derivatives
| Synthetic Strategy | Potential Advantages | Representative Transformation |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced reaction selectivity. | Cyclization and condensation reactions. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. | Formation of the pyrone ring. |
| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, generation of molecular diversity. | One-pot synthesis of functionalized chromen-4-ones. |
Discovery of Novel Biological Targets and Mechanisms of Action
A significant challenge and a major area of future research for the chromen-4-one class is the identification of novel biological targets and the elucidation of their precise mechanisms of action. While chromen-4-ones are known to interact with a variety of enzymes and receptors, a deeper understanding of their molecular interactions is necessary for rational drug design.
Future research will likely involve:
Chemical Proteomics: The use of affinity-based probes derived from bioactive chromen-4-ones to identify their direct binding partners in a cellular context.
High-Throughput Screening: Screening large libraries of diverse chromen-4-one derivatives against a wide panel of biological targets to uncover new therapeutic applications.
Computational Approaches: Utilizing molecular docking and molecular dynamics simulations to predict potential binding sites and understand the interactions of chromen-4-ones with their targets at an atomic level.
The bromine substituent in this compound, for instance, could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Investigating such specific interactions could unveil novel mechanisms of action.
Application of Machine Learning and Artificial Intelligence in Structure-Based Drug Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of chromen-4-one-based therapeutic agents. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties.
Key applications of AI and ML in this field include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of chromen-4-one derivatives with their biological activities.
De Novo Drug Design: Using generative models to design novel chromen-4-one structures with desired pharmacological profiles.
Virtual Screening: Employing machine learning algorithms to rapidly screen large virtual libraries of chromen-4-ones against specific biological targets, prioritizing compounds for experimental testing.
For a compound like this compound, AI models could be trained on existing data for other bromo-substituted and methyl-substituted chromen-4-ones to predict its potential biological activities and guide further derivatization efforts.
Table 2: Impact of AI/ML in Chromen-4-one Drug Discovery
| AI/ML Application | Potential Impact |
| Predictive ADMET Modeling | Early identification of compounds with favorable absorption, distribution, metabolism, excretion, and toxicity profiles. |
| Target Identification and Validation | Prediction of novel biological targets for the chromen-4-one scaffold. |
| Lead Optimization | Guidance on chemical modifications to improve potency, selectivity, and pharmacokinetic properties. |
Considerations for Preclinical Development of Chromen-4-one Based Agents
The translation of promising chromen-4-one derivatives from the laboratory to clinical applications presents several challenges that must be addressed during preclinical development. These considerations are crucial for assessing the potential of compounds like this compound as drug candidates.
Key preclinical development challenges include:
Pharmacokinetics and Bioavailability: Many chromen-4-one derivatives exhibit poor water solubility, which can limit their oral bioavailability. Future research will focus on developing formulation strategies and chemical modifications to improve their pharmacokinetic profiles.
Metabolic Stability: Understanding the metabolic fate of chromen-4-one compounds is essential for predicting their in vivo efficacy and potential for drug-drug interactions.
Off-Target Effects and Toxicity: Thorough preclinical safety evaluation is necessary to identify any potential off-target effects and to establish a safe therapeutic window.
The presence of the bromine atom in this compound, for example, may influence its metabolic profile, potentially leading to the formation of reactive metabolites. These aspects require careful investigation in preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
